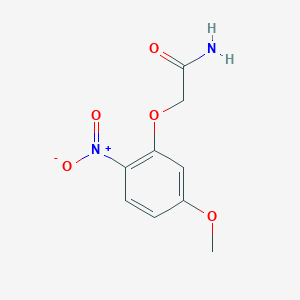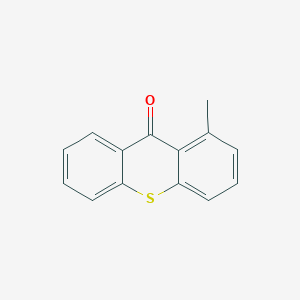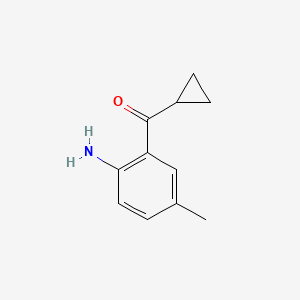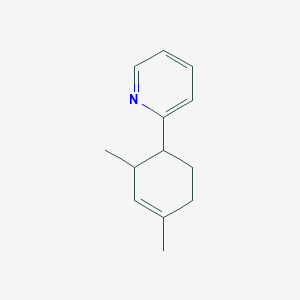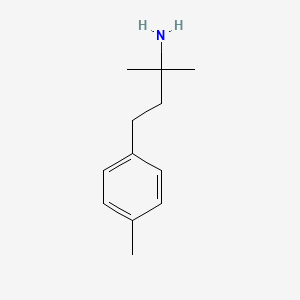
2-Methyl-4-(4-methylphenyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-methylphenyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group and a p-tolyl group attached to a butan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. This method typically requires a large excess of ammonia to ensure the formation of the primary amine . Another method involves the reduction of nitriles to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-Methyl-4-(4-methylphenyl)butan-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with haloalkanes to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Haloalkanes, typically in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Alkyl-substituted amines.
科学研究应用
2-Methyl-4-(4-methylphenyl)butan-2-amine has several applications in scientific research:
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 2-Methyl-4-(4-methylphenyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with biological molecules . Additionally, it may bind to specific receptors, modulating their activity and influencing cellular pathways .
相似化合物的比较
Similar Compounds
2-Methyl-4-(p-tolyl)butan-2-ol: An alcohol derivative with similar structural features but different chemical properties.
4-(p-Tolyl)butan-2-amine: Lacks the additional methyl group, resulting in different reactivity and applications.
2-Methyl-4-(p-tolyl)butan-2-nitrile: A nitrile derivative that can be converted to the amine through reduction.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
2-methyl-4-(4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7H,8-9,13H2,1-3H3 |
InChI 键 |
LBORMSBJBMJKEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


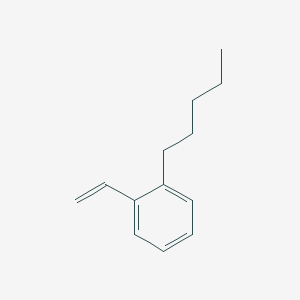
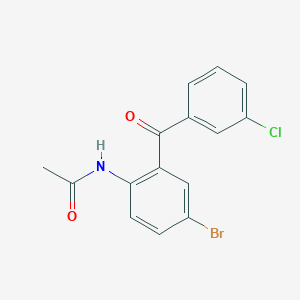
![3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)
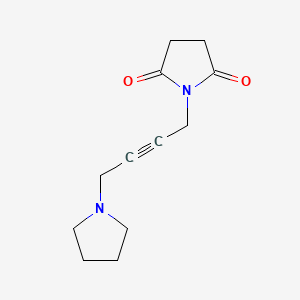
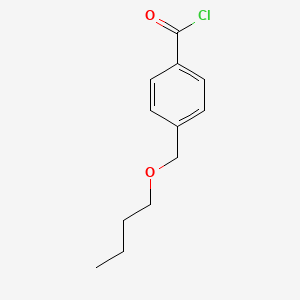
![5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B8604180.png)
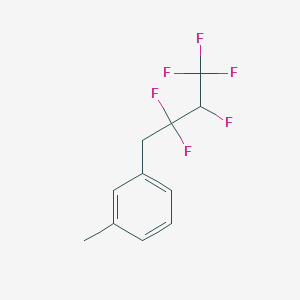
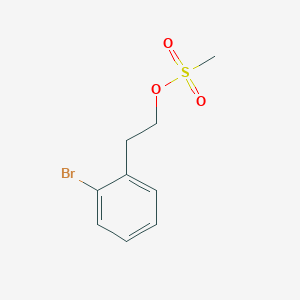
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol](/img/structure/B8604190.png)
